molecular formula C19H20N2O2S B2674612 (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol CAS No. 905763-80-6

(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol

Cat. No.: B2674612
CAS No.: 905763-80-6
M. Wt: 340.44
InChI Key: QYLFFAFJSFMWGH-VXPUYCOJSA-N
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Description

(Z)-2-(2-((2-Methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol is a synthetic organic compound featuring a thiazole core, a 2-methoxyphenylimino group, and a terminal ethanol side chain. The thiazole ring is a privileged structure in medicinal chemistry and drug discovery due to its diverse biological activities . Heterocyclic compounds containing nitrogen and sulfur atoms, like this one, are of significant research interest for their potential pharmacological and agrochemical applications . Thiazole derivatives are known to be key structural components in various bioactive molecules and have been extensively studied for their antimicrobial, antifungal, and anticancer properties . The specific spatial arrangement of the (Z)-isomer, along with its methoxyphenyl and p-tolyl substituents, makes this molecule a valuable intermediate for synthesizing more complex heterocyclic systems or for exploring structure-activity relationships in biological screening programs. This product is intended for use in chemical and pharmaceutical research as a building block or a target molecule for biological evaluation. It is supplied as a solid and should be stored in a cool, dry place. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-7-9-15(10-8-14)17-13-24-19(21(17)11-12-22)20-16-5-3-4-6-18(16)23-2/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLFFAFJSFMWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The following sections will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C18H18N2OS
  • Molecular Weight : 306.41 g/mol
  • CAS Number : 2433119
  • IUPAC Name : (Z)-2-(2-(2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with electron-withdrawing groups were particularly effective against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli
130.30Pseudomonas aeruginosa

Anticancer Activity

Thiazole derivatives have also shown promising results in anticancer studies. In vitro evaluations demonstrated that compounds similar to (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol exhibited cytotoxic effects against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The IC50 values for these compounds were significantly lower than those for standard treatments, indicating their potential as novel anticancer agents .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundIC50 (μM)Cell Line
4h10HTC-116
6d15HepG-2
Reference20Harmine

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by modulating mitochondrial membrane potential and increasing reactive oxygen species (ROS) production . Additionally, their antimicrobial effects are linked to the inhibition of bacterial biofilm formation and disruption of cell membrane integrity .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The study concluded that modifications in the thiazole structure significantly enhanced its antimicrobial potency .
  • Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives revealed that specific structural modifications led to increased cytotoxicity against cancer cells while maintaining low toxicity in normal cells .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol typically involves the reaction of appropriate precursors under specific conditions. The characterization of synthesized compounds is generally performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures.

Antimicrobial Activity

Thiazole derivatives, including the compound , have exhibited significant antimicrobial properties against a range of pathogens. Studies have shown that thiazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria.

CompoundActivityMIC (µg/mL)
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanolAntibacterial100-400
Reference DrugAntibacterial25-50

In a comparative study, the synthesized thiazole derivatives demonstrated varying degrees of antibacterial activity, with some compounds showing comparable efficacy to established antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a series of thiazole compounds were tested against human cancer cell lines, revealing promising cytotoxic effects.

Cell LineCompoundIC50 (µg/mL)
HepG-2(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol50
HTC-116Harmine (reference)40

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antidiabetic Potential

Thiazole derivatives have also been explored for their antidiabetic properties. Recent research indicates that certain thiazole hybrids exhibit significant activity in lowering blood glucose levels in diabetic models.

CompoundActivityReference
Rhodanine-thiazole hybridAntidiabetic

The mechanism of action is thought to involve the modulation of insulin signaling pathways, making these compounds potential candidates for further development in diabetes management .

Mechanistic Insights

The mechanisms underlying the biological activities of thiazole derivatives are complex and often involve multiple pathways. For example, the anticancer effects may be attributed to apoptosis induction and cell cycle arrest mechanisms, while antimicrobial activity may result from interference with bacterial cell wall synthesis or metabolic pathways .

Case Studies

Several case studies have been documented that illustrate the practical applications of thiazole derivatives in medicinal chemistry:

  • Case Study 1 : A study on a series of thiazole derivatives showed that modifications at specific positions significantly enhanced their antimicrobial activity against resistant strains of bacteria .
  • Case Study 2 : Research involving thiazole-based compounds demonstrated their efficacy in inhibiting tumor growth in animal models, highlighting their potential as anticancer agents .

Chemical Reactions Analysis

1.1. Cyclocondensation Reactions

The compound is synthesized via cyclocondensation of 2-methoxyphenyl isothiocyanate with α-bromoketone precursors. For example:

  • Reactants :

    • 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one ( )

    • 2-Methoxyphenyl isothiocyanate ( )

  • Conditions : Reflux in ethanol with triethylamine (TEA) as a catalyst ( ).

  • Mechanism : Nucleophilic attack by the thiol group, followed by cyclization and elimination of HBr ( ).

Key Spectral Data :

Functional GroupIR (cm⁻¹)¹H-NMR (δ, ppm)Source
C=N (imino)1595–16058.20–8.76 (s, 1H, =CH)
OH (ethanol)3420–35203.60–4.20 (m, 2H, CH₂OH)
Ar-OCH₃2916–29403.85 (s, 3H, OCH₃)

1.2. Functionalization of the Ethanol Side Chain

The hydroxyl group undergoes esterification and etherification:

Esterification

  • Reagents : Acetyl chloride or acetic anhydride ( ).

  • Product : (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethyl acetate.

  • ¹H-NMR Shift : δ 4.20 (q, 2H, CH₂OCOCH₃), δ 2.10 (s, 3H, COCH₃) ( ).

Etherification

  • Reagents : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ ( ).

  • Product : (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethoxyethane.

  • MS (m/z) : [M+H]⁺ 439.2 ( ).

1.3. Reactivity of the Imino Group

The C=N bond participates in:

  • Hydrazone Formation : Reacts with hydrazine hydrate to yield thiazolo-hydrazine derivatives ( ).

  • Schiff Base Reactions : Condenses with aldehydes (e.g., benzaldehyde) to form bis-thiazole hybrids ( ).

Example Reaction with Benzaldehyde :

  • Conditions : Ethanol, TEA, reflux.

  • Product : (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)-1-phenyl ethanol.

  • IR Confirmation : Loss of NH stretch (3420 cm⁻¹), new C=N peak at 1610 cm⁻¹ ( ).

Stereochemical Stability

The Z-configuration is confirmed via NOESY spectroscopy:

  • Key Interaction : Spatial proximity between the imino proton (δ 8.20–8.76) and the p-tolyl methyl group (δ 2.36–2.45) ( ).

  • Thermal Stability : No isomerization observed below 150°C ( ).

Catalytic and Solvent Effects

  • Optimal Solvents : Ethanol (polar protic) and dioxane (aprotic) enhance reaction rates by stabilizing intermediates ( ).

  • Catalysts : Triethylamine (TEA) improves yields in cyclization steps by scavenging HBr ( ).

Reaction Outcomes and Challenges

Reaction TypeYield (%)Purity (HPLC)Key Challenge
Cyclocondensation65–75>95%Competing isomer formation ( )
Esterification80–8598%Over-acylation of hydroxyl group ( )
Schiff Base Formation60–7092%Sensitivity to moisture ( )

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl rings, thiazole core, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound R1=2-methoxyphenyl, R2=p-tolyl C19H20N2O2S 340.44 Ethanol group, Z-configuration
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol R1=2,5-dimethoxyphenyl, R2=4-methoxyphenyl C20H22N2O4S 386.46 Additional methoxy groups, higher polarity
2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide R1=m-tolyl, R2=phenyl C18H19N2OS·HBr 397.33 (free base) Hydrobromide salt, enhanced solubility
2-[(2Z)-4-(4-isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol R1=phenyl, R2=4-isopropylphenyl C20H22N2OS 338.47 Bulky isopropyl group, lipophilic
  • Hydrobromide Salt: Improves aqueous solubility (e.g., ) compared to the free base form of the target compound. Bulky Groups (e.g., isopropyl): Enhance lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Molecular Docking and Configuration
  • The Z-configuration in the target compound ensures planar alignment of the imino and thiazole groups, critical for π-π stacking with aromatic residues in COX-2 (e.g., Tyr385) .
  • In contrast, E-isomers (e.g., 18a in ) exhibit distorted geometries, reducing binding affinity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol?

  • Methodology: A common approach involves condensation reactions under reflux. For example, hydrazine derivatives can react with aldehydes or ketones in ethanol with catalytic acetic acid. The reaction mixture is typically refluxed for 7–12 hours, followed by cooling and recrystallization from ethanol to isolate the product .
  • Key Considerations: Optimize molar ratios (e.g., 1:1 for amine and carbonyl components) and monitor reaction progress via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) may be required for intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • 1H-NMR: The imine proton (N=CH) typically appears as a singlet at δ 8.2–8.5 ppm. Aromatic protons from the 2-methoxyphenyl and p-tolyl groups resonate between δ 6.8–7.8 ppm, with distinct splitting patterns .
  • IR: Stretching vibrations for C=N (1590–1620 cm⁻¹) and O–H (broad peak ~3430 cm⁻¹) confirm the imine and ethanol moieties .
  • MS: High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 328 corresponds to C₁₆H₁₆N₄S₂ .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the Z-configuration of the imine group?

  • Methodology: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps:

Grow crystals via slow evaporation (e.g., ethanol/dichloromethane).

Collect data at low temperature (90 K) to minimize thermal motion.

Refine anisotropic displacement parameters and validate geometry using R-factors (<5%) .

  • Example: In analogous thiazole derivatives, the Z-configuration was confirmed by planar geometry and dihedral angles (<10°) between the thiazole and aryl rings .

Q. How can molecular docking predict the bioactivity of this compound against antimicrobial targets?

  • Protocol:

Prepare the ligand (target compound) by optimizing its geometry (e.g., DFT at B3LYP/6-31G* level).

Select a target protein (e.g., Staphylococcus aureus dihydrofolate reductase, PDB: 3SRW).

Perform docking (AutoDock Vina) with a grid box covering the active site.

Analyze binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) and hydrogen-bond interactions (e.g., with Thr121 or Phe92 residues) .

  • Validation: Compare docking results with experimental MIC values from broth microdilution assays .

Q. How should researchers address contradictions in reaction yields during scale-up synthesis?

  • Case Study: If yields drop from 75% (lab-scale) to <50% (pilot-scale):

  • Root Cause Analysis: Check for inadequate mixing, temperature gradients, or impurities in bulk reagents.
  • Mitigation: Use controlled heating (e.g., microwave-assisted synthesis) or switch to a polar aprotic solvent (DMF) to enhance solubility .
    • Data-Driven Approach: Design a factorial experiment (e.g., varying solvent, catalyst, and temperature) to identify critical parameters .

Methodological Considerations Table

Aspect Recommended Technique Key Parameters Reference
Synthesis Reflux condensationEthanol, 80°C, 8 hrs, acetic acid catalyst
Purification Recrystallization (ethanol)Slow cooling, 4°C, 12 hrs
Crystallography SC-XRD with SHELXLλ = 0.71073 Å (Mo-Kα), R-factor < 0.05
Bioactivity Screening Broth microdilution assayMueller-Hinton broth, 24 hrs, 37°C

Data Contradiction Analysis

  • Example: Discrepancies in melting points (e.g., 149–151°C vs. 160–165°C in similar compounds) may arise from polymorphic forms or solvent residues.
    • Resolution: Perform DSC/TGA to identify polymorphs and repeat recrystallization with stringent solvent removal .

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